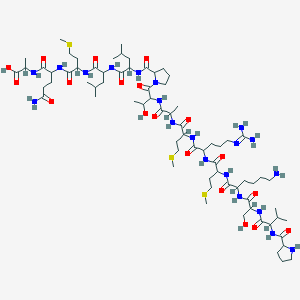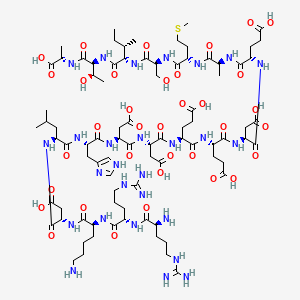
26Rfa, Hypothalamic Peptide, human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26Rfa, also known as pyroglutamylated RFamide peptide, is a hypothalamic neuropeptide belonging to the RFamide peptide family. It is a biologically active peptide that plays a significant role in regulating energy homeostasis, glucose metabolism, and feeding behavior. This peptide is the endogenous ligand for the G protein-coupled receptor GPR103, which is involved in various neuroendocrine functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 26Rfa involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of 26Rfa follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and is characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
26Rfa undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of 26Rfa and various analogs with modified amino acid sequences .
Applications De Recherche Scientifique
26Rfa has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and glucose metabolism.
Medicine: Potential therapeutic target for treating obesity, diabetes, and eating disorders due to its involvement in energy and glucose regulation.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying G protein-coupled receptor signaling .
Mécanisme D'action
26Rfa exerts its effects by binding to the G protein-coupled receptor GPR103. This interaction triggers intracellular signaling pathways, including the mobilization of intracellular calcium and the inhibition of cyclic adenosine monophosphate (cAMP) production. These signaling events lead to various physiological responses, such as increased insulin sensitivity, reduced glucose levels, and modulation of feeding behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neuropeptide FF (NPFF): Another RFamide peptide involved in pain modulation and cardiovascular regulation.
RFamide-related peptide (RFRP): Plays a role in reproductive functions and stress response.
Prolactin-releasing peptide (PrRP): Involved in the regulation of prolactin release and energy homeostasis.
Kisspeptin: Regulates reproductive hormone release and puberty onset
Uniqueness of 26Rfa
26Rfa is unique due to its dual role in regulating both energy homeostasis and glucose metabolism. Its ability to act as an incretin and enhance insulin sensitivity distinguishes it from other RFamide peptides, making it a promising target for therapeutic interventions in metabolic disorders .
Propriétés
IUPAC Name |
5-[[1-[[1-[[4-amino-1-[[2-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H194N36O38/c1-66(2)49-82(158-123(198)94-35-24-48-163(94)101(175)62-143-109(184)91(63-164)162-124(199)104(132)70(8)167)107(182)141-61-100(174)147-89(57-96(131)170)120(195)155-83(50-67(3)4)115(190)144-69(7)105(180)148-80(40-42-102(176)177)113(188)153-81(41-43-103(178)179)114(189)154-84(51-68(5)6)116(191)157-88(56-95(130)169)108(183)142-60-99(173)146-86(54-74-36-38-75(168)39-37-74)118(193)160-92(64-165)121(196)152-78(33-22-46-137-126(133)134)111(186)150-77(32-19-21-45-129)110(185)149-76(31-18-20-44-128)106(181)140-58-97(171)139-59-98(172)145-85(52-71-25-12-9-13-26-71)117(192)161-93(65-166)122(197)156-87(53-72-27-14-10-15-28-72)119(194)151-79(34-23-47-138-127(135)136)112(187)159-90(125(200)201)55-73-29-16-11-17-30-73/h9-17,25-30,36-39,66-70,76-94,104,164-168H,18-24,31-35,40-65,128-129,132H2,1-8H3,(H2,130,169)(H2,131,170)(H,139,171)(H,140,181)(H,141,182)(H,142,183)(H,143,184)(H,144,190)(H,145,172)(H,146,173)(H,147,174)(H,148,180)(H,149,185)(H,150,186)(H,151,194)(H,152,196)(H,153,188)(H,154,189)(H,155,195)(H,156,197)(H,157,191)(H,158,198)(H,159,187)(H,160,193)(H,161,192)(H,162,199)(H,176,177)(H,178,179)(H,200,201)(H4,133,134,137)(H4,135,136,138) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPFGRTAAPWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H194N36O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2833.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)


